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molecular formula C6H4BrN3 B1292828 2-bromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 875781-43-4

2-bromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1292828
M. Wt: 198.02 g/mol
InChI Key: KTKMLXBEBKGQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309250B2

Procedure details

Potassium tert-butoxide (6.612 g, 58.92 mmol) was suspended/dissolved in dry N-methylpyrrolidinone (15 mL) and stirred at 80° C. while a solution of 5-bromo-3-(2-triethylsilylethynyl)pyrazin-2-amine (9.1992 g, 29.46 mmol) in dry N-methylpyrrolidinone (50 mL) was added slowly drop wise over 10 minutes. The dropping funnel was washed out with a further aliquot of dry N-methylpyrrolidinone (10 mL). The resultant was stirred at 80° C. for 1.5 hours. Reaction mixture cooled to ambient then diluted with EtOAc and water and EtOAc layer washed with small portions of water (×6). Organic layer dried (MgSO4), filtered and concentrated in vacuo to give a dark brown solid (4.1 g, 70.3%). 1H NMR (400.0 MHz, DMSO) δ 12.50 (s, 1H), 8.37 (s, 1H), 8.01 (s, 1H) and 6.64 (q, J=1.7 Hz, 1H) ppm; MS (ES+) 198.10.
Quantity
6.612 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
5-bromo-3-(2-triethylsilylethynyl)pyrazin-2-amine
Quantity
9.1992 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
70.3%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[N:9]=[C:10]([C:15]#[C:16][Si](CC)(CC)CC)[C:11]([NH2:14])=[N:12][CH:13]=1>CN1CCCC1=O.CCOC(C)=O.O>[Br:7][C:8]1[N:9]=[C:10]2[CH:15]=[CH:16][NH:14][C:11]2=[N:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.612 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
5-bromo-3-(2-triethylsilylethynyl)pyrazin-2-amine
Quantity
9.1992 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)C#C[Si](CC)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resultant was stirred at 80° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly drop wise over 10 minutes
Duration
10 min
WASH
Type
WASH
Details
The dropping funnel was washed out with a further aliquot of dry N-methylpyrrolidinone (10 mL)
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with small portions of water (×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 70.3%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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